1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15BrN2S |
|---|---|
Molecular Weight |
263.20 g/mol |
IUPAC Name |
5-(bromomethyl)-2-piperidin-1-yl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H15BrN2S/c10-6-8-7-11-9(13-8)12-4-2-1-3-5-12/h8H,1-7H2 |
InChI Key |
XCHOFYVFLBEPLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NCC(S2)CBr |
Origin of Product |
United States |
Preparation Methods
Reaction of 5-(Bromomethyl)-4,5-dihydro-1,3-thiazole with Piperidine
This method involves the direct substitution of a bromine atom in 5-(bromomethyl)-4,5-dihydro-1,3-thiazole with piperidine.
- Reactant : 5-(Bromomethyl)-4,5-dihydro-1,3-thiazole (1.0 eq) + piperidine (2.0 eq).
- Base : DIPEA (3.0–5.0 eq).
- Solvent : CHCl₃ or DCM.
- Conditions : 45°C for 4–6 hours.
- Workup : Aqueous washes, anhydrous Na₂SO₄ drying, column chromatography (PE/EA or EA/MeOH).
- Yield : 29–36%.
Mechanism :
$$
\text{Thiazole-Br} + \text{Piperidine} \xrightarrow{\text{DIPEA}} \text{Thiazole-N-Piperidine} + \text{HBr}
$$
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Temperature | 45°C |
| Solvent Efficiency | CHCl₃ > DCM |
| Purity (HPLC) | >95% after recrystallization |
Cyclocondensation of Functionalized Piperidines
Thiazole Ring Formation via Hantzsch Synthesis
The thiazole ring is constructed using α-bromo ketones and thiourea derivatives in the presence of piperidine.
- Reactants :
- 2-Bromo-1-(piperidin-1-yl)ethan-1-one (1.0 eq).
- Thiourea (1.2 eq).
- Solvent : Ethanol/water (3:1).
- Conditions : Reflux at 80°C for 12 hours.
- Workup : Filtration, recrystallization (ethanol/water).
- Yield : 55–70%.
Mechanism :
$$
\text{BrCH}2\text{C(O)N-Piperidine} + \text{NH}2\text{CSNH}2 \rightarrow \text{Thiazolidine} + \text{NH}4\text{Br}
$$
| Parameter | Value |
|---|---|
| Ring Closure | 5-exo-trig cyclization |
| Byproduct | NH₄Br |
| Scalability | Demonstrated at 100-g scale |
Bromination of Preformed Thiazole-Piperidine Derivatives
Radical Bromination Using N-Bromosuccinimide (NBS)
A methyl group on the thiazole ring is brominated post-cyclization.
- Reactant : 5-Methyl-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazole (1.0 eq).
- Brominating Agent : NBS (1.1 eq).
- Initiator : AIBN (0.1 eq).
- Solvent : CCl₄.
- Conditions : 80°C under N₂ for 8 hours.
- Workup : Filtration, silica gel chromatography (hexane/EA).
- Yield : 60–75%.
Mechanism :
$$
\text{Thiazole-CH}3 \xrightarrow{\text{NBS}} \text{Thiazole-CH}2\text{Br}
$$
| Parameter | Value |
|---|---|
| Selectivity | >90% for bromomethyl |
| Side Products | Dibrominated species (<5%) |
| Reaction Scale | Up to 50 mmol |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 29–36 | 95–98 | Moderate | High |
| Cyclocondensation | 55–70 | 97–99 | High | Moderate |
| Radical Bromination | 60–75 | 96–98 | High | Low |
Optimal Route : Cyclocondensation offers higher yields and scalability but requires pre-synthesized α-bromo ketones. Radical bromination is preferable for late-stage functionalization.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azides, thiocyanates, or amines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- The compound has been investigated for its potential as an anticancer agent due to its ability to inhibit specific signaling pathways involved in cell proliferation. For instance, thiazole derivatives have shown promise in targeting cancer cell lines such as MCF-7 and HepG2, with IC50 values indicating effective growth inhibition .
- A related study demonstrated that thiazole-pyridine hybrids exhibited enhanced anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .
- Anticonvulsant Properties :
-
Antimicrobial Activity :
- The compound's structure allows it to exhibit antimicrobial properties. Studies have reported that thiazole derivatives can outperform traditional antibiotics against various bacterial strains. For example, certain synthesized thiazoles demonstrated remarkable activity against Staphylococcus epidermidis and other pathogens .
Case Study 1: Anticancer Efficacy
A recent investigation into thiazole-pyridine hybrids showed that one compound had an IC50 of 5.71 μM against breast cancer cells, outperforming standard chemotherapy agents . The study emphasized the importance of substituent groups on the pyridine ring in enhancing biological activity.
Case Study 2: Antimicrobial Effectiveness
In a comparative study of newly synthesized thiazole derivatives against bacterial strains, certain compounds exhibited up to 56-fold greater potency than conventional antibiotics like ampicillin. This highlights the potential for developing new antimicrobial agents based on thiazole chemistry .
Mechanism of Action
The mechanism of action of 1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine, its structural and functional analogs are analyzed below. Key compounds include kinase inhibitors, agrochemicals, and related brominated heterocycles.
Table 1: Structural and Functional Comparison
Key Observations:
In contrast, the bromo-substituted imidazo[4,5-b]pyridine in Compound 21f contributes to kinase inhibition through halogen bonding interactions with target proteins . Oxathiapiprolin’s difluorophenyl and trifluoromethyl groups optimize its fungicidal activity by improving membrane permeability and resistance to metabolic degradation .
Structural Diversity :
- Piperidine/piperazine rings are common across all compounds, facilitating binding to biological targets. However, the substitution patterns (e.g., bromomethyl vs. trifluoromethyl) dictate specificity.
- Thiazole and oxazole moieties in Oxathiapiprolin and the target compound underscore their roles in agrochemicals, where such heterocycles disrupt pathogen lifecycles .
Analytical and Computational Tools
For example:
- SHELXL () might refine the crystal structure of the bromomethyl-thiazole moiety to study its conformation.
Biological Activity
1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and anticonvulsant activities. The focus will be on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C10H12BrN3S
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 0.008 | Staphylococcus aureus |
| Compound B | 0.03 | Escherichia coli |
| Compound C | 0.06 | Streptococcus pyogenes |
These findings suggest that the thiazole moiety plays a crucial role in enhancing antibacterial activity by interacting with bacterial enzymes or disrupting cell wall synthesis .
Anticancer Activity
Thiazole-containing compounds have been extensively studied for their anticancer effects. In vitro studies have revealed that certain thiazole derivatives can induce apoptosis in cancer cells.
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound D | 1.61 | Human glioblastoma U251 |
| Compound E | 1.98 | Human melanoma WM793 |
The mechanism of action often involves the inhibition of specific oncogenic pathways or the modulation of apoptotic proteins such as Bcl-2 . For example, one study demonstrated that a thiazole derivative significantly reduced cell viability in various cancer cell lines through caspase activation and mitochondrial membrane potential disruption .
Anticonvulsant Activity
Thiazole derivatives have also been reported to possess anticonvulsant properties. Research indicates that modifications to the thiazole ring can enhance activity against seizure models.
| Compound | ED50 (mg/kg) | Model |
|---|---|---|
| Compound F | 20 | PTZ-induced seizures |
| Compound G | 15 | Maximal electroshock |
The anticonvulsant effects are attributed to the ability of these compounds to modulate neurotransmitter systems and inhibit neuronal excitability .
Case Studies
Several case studies highlight the biological efficacy of thiazole derivatives:
- Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested against a panel of pathogenic bacteria. The results showed that compounds with electron-donating groups exhibited enhanced activity due to increased lipophilicity and better membrane penetration .
- Anticancer Research : A study evaluated the cytotoxic effects of various thiazole analogs on breast cancer cell lines. The results indicated that compounds with halogen substitutions on the phenyl ring had significantly lower IC50 values compared to their unsubstituted counterparts, suggesting a strong structure-activity relationship .
- Anticonvulsant Screening : In a recent investigation, several thiazole derivatives were assessed for their anticonvulsant potential using animal models. The most potent compound was found to significantly reduce seizure duration and frequency compared to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
